molecular formula C27H33N3O5 B10998338 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}propanamide

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}propanamide

Cat. No.: B10998338
M. Wt: 479.6 g/mol
InChI Key: IDQJYTPNGUWPDJ-UHFFFAOYSA-N
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Description

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a pyrrolidinyl ethoxy side chain adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}propanamide typically involves multiple steps:

    Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid, to introduce methoxy groups at the desired positions on the benzazepine ring.

    Attachment of the Pyrrolidinyl Ethoxy Side Chain: This step involves the nucleophilic substitution reaction where the pyrrolidinyl ethoxy group is introduced. Common reagents include pyrrolidine and ethylene oxide.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using propanoic acid derivatives and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring in the benzazepine core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives where the carbonyl group is reduced.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications due to its structural similarity to known bioactive molecules. Research could focus on its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}propanamide would depend on its specific biological target. Generally, compounds with benzazepine cores can interact with various receptors or enzymes, modulating their activity. The methoxy groups and pyrrolidinyl ethoxy side chain may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzazepine core with methoxy groups and a pyrrolidinyl ethoxy side chain distinguishes this compound from its analogs

This detailed overview provides a comprehensive understanding of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(2-pyrrolidin-1-ylethoxy)phenyl]propanamide

InChI

InChI=1S/C27H33N3O5/c1-33-24-16-20-8-12-30(27(32)18-21(20)17-25(24)34-2)13-9-26(31)28-22-6-5-7-23(19-22)35-15-14-29-10-3-4-11-29/h5-8,12,16-17,19H,3-4,9-11,13-15,18H2,1-2H3,(H,28,31)

InChI Key

IDQJYTPNGUWPDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NC3=CC(=CC=C3)OCCN4CCCC4)OC

Origin of Product

United States

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